Enhanced Acidity: 6-(Difluoromethyl)pyridin-2(1H)-one Exhibits a 2.8–3.3 Unit Lower pKa than Non-Fluorinated Analogs
The electron-withdrawing difluoromethyl group significantly decreases the pKa of the pyridinone ring compared to non-fluorinated analogs. 6-(Difluoromethyl)pyridin-2(1H)-one has a predicted pKa of 8.83 ± 0.10, which is substantially lower than that of the unsubstituted 2-pyridone (pKa 11.65) and the 6-methyl analog (pKa 12.12) [1]. This acidification alters the compound's ionization state at physiological pH, directly impacting solubility, permeability, and target engagement.
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | pKa = 8.83 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Pyridone: pKa = 11.65; 6-Methylpyridin-2(1H)-one: pKa = 12.12 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ -2.82 vs. 2-pyridone; ΔpKa ≈ -3.29 vs. 6-methyl analog |
| Conditions | Predicted values from computational models (ChemicalBook) |
Why This Matters
A lower pKa increases the fraction of the neutral, more membrane-permeable species at physiological pH, potentially improving oral bioavailability and cellular uptake—key criteria for selecting a lead scaffold over less acidic alternatives.
- [1] Wikipedia. (2017). 2-羥基吡啶 (2-Pyridone). View Source
